molecular formula C7H3BrClFN2 B3294725 3-Bromo-4-chloro-6-fluoro-1H-indazole CAS No. 887567-82-0

3-Bromo-4-chloro-6-fluoro-1H-indazole

Cat. No.: B3294725
CAS No.: 887567-82-0
M. Wt: 249.47 g/mol
InChI Key: VCIHWTWRRMJGHC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-fluoro-1H-indazole is a halogenated indazole derivative featuring bromine, chlorine, and fluorine substituents at positions 3, 4, and 6, respectively. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, widely utilized in medicinal chemistry due to their bioisosteric properties and ability to modulate biological targets. For example, bromine and chlorine at positions 3 and 4 are critical for steric and electronic interactions in enzyme binding, as seen in related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a precursor to the antiviral drug lenacapavir .

Properties

IUPAC Name

3-bromo-4-chloro-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIHWTWRRMJGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-fluoro-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another approach involves the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N–N bond formation in the presence of oxygen .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-chloro-6-fluoro-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at position 3 and chlorine at position 4 are common in bioactive indazoles (e.g., lenacapavir intermediates) . Fluorine at position 6 in the target compound may improve metabolic stability compared to methoxy or nitro groups .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated XLogP3 (estimated ~2.8) is lower than 3-bromo-4-chloro-6-methoxy-1H-indazole (XLogP3 = 3.2) due to fluorine’s lower hydrophobicity compared to methoxy .
  • Solubility : Fluorine’s electronegativity may enhance aqueous solubility relative to chloro- or bromo-only analogs.
  • Spectroscopic Data : While direct data are absent, IR and NMR trends from analogs suggest:
    • IR: Peaks at ~530–560 cm⁻¹ (C-Br/C-Cl stretching) and ~1200 cm⁻¹ (C-F) .
    • ¹H-NMR: Aromatic protons near δ 7.0–8.5 ppm, influenced by electron-withdrawing halogens .

Q & A

Q. What are the critical safety protocols for handling this halogenated indazole?

  • Safety Measures : Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition. In case of skin contact, rinse immediately with 10% ethanol/water solution to deactivate reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloro-6-fluoro-1H-indazole
Reactant of Route 2
3-Bromo-4-chloro-6-fluoro-1H-indazole

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